molecular formula C18H16FN3O2 B7785267 methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 938001-13-9

methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B7785267
CAS No.: 938001-13-9
M. Wt: 325.3 g/mol
InChI Key: KPJSDGNQJFPYGC-UHFFFAOYSA-N
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Description

Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a cyclopropyl group at position 6, a methyl group at position 3, and a 4-fluorophenyl moiety at position 1. Structural confirmation of such compounds is often achieved via X-ray crystallography using programs like SHELX .

Properties

IUPAC Name

methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c1-10-16-14(18(23)24-2)9-15(11-3-4-11)20-17(16)22(21-10)13-7-5-12(19)6-8-13/h5-9,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJSDGNQJFPYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901122999
Record name Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901122999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938001-13-9
Record name Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938001-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901122999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic potentials, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C17H16FN5O2C_{17}H_{16}FN_5O_2. Its structure features a pyrazolo[3,4-b]pyridine core, which is known for various pharmacological activities. The presence of the cyclopropyl and fluorophenyl groups contributes to its unique properties.

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit a range of biological activities, primarily through modulation of key receptors and enzymes:

  • PPAR Agonism : this compound has been identified as an agonist for the human peroxisome proliferator-activated receptor alpha (hPPARα). This receptor plays a critical role in lipid metabolism and energy homeostasis, making it a target for treating metabolic disorders such as dyslipidemia and type 2 diabetes .
  • Kinase Inhibition : The compound has also shown potential as a scaffold for developing kinase inhibitors. Pyrazolo[3,4-b]pyridines are known to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For instance, derivatives have demonstrated potent inhibition against CDK2 and CDK9 with IC50 values in the low micromolar range .

Structure-Activity Relationships (SAR)

SAR studies reveal that modifications to the pyrazolo[3,4-b]pyridine core significantly impact biological activity. For example:

  • Substituent Positioning : The position and steric bulk of substituents on the pyrazolo ring influence receptor binding affinity and selectivity. Compounds with larger or more hydrophobic groups at specific positions tend to exhibit enhanced agonistic activity towards hPPARα .
  • Diversity of Substituents : Analysis of over 300,000 synthesized pyrazolo[3,4-b]pyridines indicates that disubstituted patterns are prevalent among bioactive compounds. A notable percentage (46.83%) exhibit a 4,6-disubstituted pattern which correlates with improved pharmacological profiles .

Case Studies

  • Metabolic Disorders : A study involving high-fructose-fed rat models demonstrated that derivatives of pyrazolo[3,4-b]pyridines effectively reduced elevated triglyceride levels comparable to fenofibrate, a standard treatment for hypertriglyceridemia .
  • Cancer Therapeutics : In vitro studies have shown that certain pyrazolo[3,4-b]pyridine derivatives exhibit potent antiproliferative effects against various human tumor cell lines (e.g., HeLa, HCT116). These compounds were found to inhibit cellular proliferation significantly through selective CDK inhibition, highlighting their potential as anticancer agents .

Summary of Biological Activities

Activity TypeCompound ExampleIC50 ValueReference
PPARα AgonismMethyl 6-cyclopropyl-1-(4-fluorophenyl)...nM range
CDK2 InhibitionPyrazolo derivative0.36 µM
CDK9 InhibitionPyrazolo derivative1.8 µM
AntiproliferativeHeLa Cell LineSignificant

Scientific Research Applications

Kinase Inhibition

Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has been evaluated for its potential as a kinase inhibitor. Research indicates that pyrazolo[3,4-b]pyridine derivatives can selectively inhibit tropomyosin receptor kinases (TRKs), which are implicated in various cancers. A study synthesized 38 derivatives and found significant inhibitory activity against TRKA, suggesting that modifications to the pyrazolo structure can yield potent anticancer agents .

PPAR Agonism

Another significant application is in the modulation of peroxisome proliferator-activated receptors (PPARs). Compounds within this class have shown promise in managing metabolic disorders by acting as agonists. For instance, structural studies revealed that certain derivatives could effectively reduce plasma triglyceride levels in animal models, highlighting their potential for treating dyslipidemia .

Antimicrobial Activity

Pyrazolo[3,4-b]pyridines have also been explored for their antimicrobial properties. The structural diversity allows for the design of compounds with enhanced activity against various pathogens. Research has indicated that certain derivatives exhibit significant antibacterial effects, making them candidates for further development in antibiotic therapies .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step processes that include:

  • Condensation Reactions : Utilizing aldehydes and amines to form the pyrazole ring under solvent-free conditions has been shown to yield high purity products with good yields .
  • Magnetic Metal-Organic Frameworks (MOFs) : Recent advances have employed MOFs as catalysts to synthesize pyrazolo derivatives efficiently. These methods not only improve yields but also allow for catalyst recyclability .

Summary of Synthetic Routes

MethodologyDescriptionYield
Condensation ReactionsReaction of aldehydes with amines under solvent-free conditionsHigh yields
MOF CatalysisUse of Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ as a catalystModerate yields
Classical Multi-Step SynthesisTraditional organic synthesis methodsVariable

Industrial Applications

Beyond medicinal chemistry, pyrazolo[3,4-b]pyridines are being investigated for their utility in material science. Their unique electronic properties make them suitable candidates for use in semiconductors and other electronic materials . The potential for these compounds to serve as intermediates in the synthesis of advanced materials is an area ripe for exploration.

Comparison with Similar Compounds

Core Scaffold and Substituent Analysis

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry due to its planar aromatic system and hydrogen-bonding capabilities. Below is a comparison with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Structural Features
Target compound: Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate C₂₀H₁₆FN₃O₂ 349.36 g/mol - 6-Cyclopropyl
- 3-Methyl
- 1-(4-Fluorophenyl)
- 4-Carboxylate methyl ester
Balanced lipophilicity from cyclopropyl and methyl groups; fluorophenyl enhances stability
Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate C₂₁H₁₆FN₃O₂S 393.43 g/mol - 3-Cyclopropyl
- 6-Thiophen-2-yl
- 1-(4-Fluorophenyl)
- 4-Carboxylate methyl ester
Thiophene introduces sulfur-mediated electronic effects; higher molecular weight
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde C₁₆H₁₃FN₂O 268.29 g/mol - 3-(4-Fluorophenyl)
- 5-Phenyl
- 1-Carbaldehyde
Pyrazoline core (non-aromatic); aldehyde group increases reactivity

Physicochemical and Electronic Properties

  • Target Compound : The cyclopropyl group at position 6 contributes to steric bulk and metabolic stability, while the 4-fluorophenyl group enhances π-π stacking interactions. The methyl ester improves solubility in organic solvents.
  • Thiophene Analog : The thiophen-2-yl substituent introduces sulfur atoms, which may enhance electron delocalization and metal-binding properties. This compound’s higher molecular weight (393.43 vs. 349.36 g/mol) could influence pharmacokinetics.
  • The aldehyde group offers a reactive site for further derivatization.

Research Findings and Implications

  • Structural Insights : X-ray crystallography (using SHELX ) confirms the planar geometry of the pyrazolo[3,4-b]pyridine core, critical for binding to biological targets like kinases.
  • Comparative Stability : Cyclopropyl groups in the target compound may confer greater metabolic stability compared to thiophene or aldehyde-containing analogs .
  • Design Strategies : Substitution at position 6 (cyclopropyl vs. thiophen-2-yl) allows fine-tuning of steric and electronic properties for specific applications.

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?

The synthesis involves a multi-step approach:

  • Cyclopropane introduction : Cyclopropanation of precursor alkene intermediates using transition metal catalysts (e.g., copper salts) or iodine-mediated cyclization .
  • Pyrazolo[3,4-b]pyridine core formation : Condensation of hydrazine derivatives with β-keto esters under reflux in ethanol or acetic acid, followed by cyclization .
  • Esterification : Methyl esterification of the carboxylate intermediate under acidic or basic conditions.
    Key parameters include solvent choice (polar aprotic solvents for cyclization), temperature (80–120°C), and catalyst optimization (e.g., iodine for regioselectivity) .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and regiochemistry (e.g., distinguishing pyrazole vs. pyridine ring protons) .
  • X-ray crystallography : Resolves spatial conformation of the bicyclic system, bond angles (e.g., cyclopropyl strain), and hydrogen-bonding interactions .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. How is thermal stability assessed under different storage conditions?

  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (typically >200°C).
  • Differential scanning calorimetry (DSC) : Identifies phase transitions (e.g., melting points) and hygroscopicity risks.
  • Accelerated stability studies : Storage at -20°C under inert atmosphere (argon) to prevent ester hydrolysis .

Advanced Research Questions

Q. How do structural modifications at positions 1 (4-fluorophenyl) and 6 (cyclopropyl) influence kinase inhibition potency and selectivity?

  • Comparative SAR studies :
    • Position 1 : Replacing 4-fluorophenyl with 4-methoxyphenyl reduces kinase selectivity due to altered π-π stacking with hydrophobic kinase pockets .
    • Position 6 : Cyclopropyl enhances metabolic stability compared to ethyl or methyl groups but may reduce solubility .
  • Kinase profiling : Use kinase inhibition assays (e.g., ADP-Glo™) to compare IC50_{50} values against kinases like CDK2 or EGFR .

Q. How can contradictions in bioactivity data across assay systems (e.g., cell-free vs. cellular assays) be resolved?

  • Orthogonal validation :
    • Surface plasmon resonance (SPR) : Measures direct binding affinity to eliminate false positives from fluorescence-based assays.
    • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to confirm binding .
    • Cellular target engagement assays : Use NanoBRET or CETSA to verify target modulation in live cells .

Q. What computational strategies predict binding modes with kinases or off-target proteins?

  • Molecular docking : AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge regions) .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories .
  • Pharmacophore modeling : Identify critical features (e.g., fluorophenyl as a hydrophobic anchor) using tools like MOE .

Q. How can aqueous solubility be improved without compromising target affinity?

  • Prodrug strategies : Hydrolysis of the methyl ester to a carboxylate improves solubility but requires pH-sensitive formulations .
  • PEGylation : Attachment of polyethylene glycol (PEG) chains to the cyclopropyl group via ester linkages .
  • Co-crystallization with cyclodextrins : Enhances dissolution rates in pharmacokinetic studies .

Q. What experimental design (DoE) approaches optimize reaction yields for scale-up?

  • Factorial design : Vary temperature (60–120°C), solvent (ethanol vs. DMF), and catalyst loading (0.5–5 mol%) to identify optimal conditions .
  • Response surface methodology (RSM) : Models non-linear relationships between variables (e.g., solvent polarity vs. cyclization efficiency) .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .

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